molecular formula C14H21N5O2 B2515034 8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 378206-16-7

8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2515034
CAS RN: 378206-16-7
M. Wt: 291.355
InChI Key: PQYZSDSQDJNLDL-UHFFFAOYSA-N
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Description

8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione, also known as caffeine, is a naturally occurring stimulant that is commonly found in coffee, tea, and other beverages. Caffeine has been studied extensively for its effects on the human body, including its ability to improve cognitive function, increase alertness, and enhance athletic performance. In

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • The compound's framework has been utilized in the development of antimicrobial and antitumor agents. For instance, novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, derived via the Bohlmann-Rahtz reaction, showcased promising antitubercular agents against Mycobacterium tuberculosis (Kantevari et al., 2011). Furthermore, Schiff bases containing the diethylamino group have been synthesized and characterized for their anticancer activities against various cancer cell lines (Uddin et al., 2020).

Sensor Applications

  • The derivative 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) and its copolymer with styrene were studied for their sensor capabilities. The research focused on the photophysical characteristics of NI3 and its response to pH changes and metal ions, highlighting its potential as a fluorescent sensor for monitoring environmental changes (Staneva et al., 2020).

Mechanism of Action

This is typically used for biologically active compounds and describes how the compound interacts with biological systems .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This involves a discussion of unanswered questions about the compound and potential areas for future research .

properties

IUPAC Name

8-(diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-6-9-19-10-11(15-13(19)18(7-2)8-3)16(4)14(21)17(5)12(10)20/h6H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYZSDSQDJNLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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